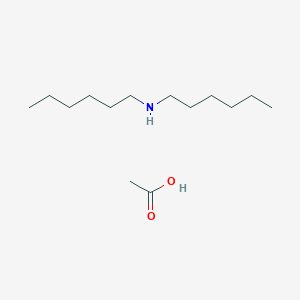

Dihexylammonium Acetate

概要

説明

Dihexylammonium acetate is an organic compound with the molecular formula C14H31NO2. It is commonly used as an ion-pairing agent in various chromatographic techniques, particularly in ion-pair chromatography. This compound is known for its ability to enhance the separation of nucleosides, nucleotides, and other polar compounds in complex mixtures .

準備方法

Synthetic Routes and Reaction Conditions: Dihexylammonium acetate can be synthesized through the reaction of dihexylamine with acetic acid. The reaction typically involves mixing dihexylamine and acetic acid in a suitable solvent, such as water or methanol, under controlled temperature and pH conditions. The resulting solution is then purified to obtain this compound in its desired concentration .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where dihexylamine and acetic acid are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

化学反応の分析

Ion-Pairing Reactions

DHA forms stable ion pairs with anionic species through electrostatic and hydrophobic interactions, a property exploited in liquid chromatography-mass spectrometry (LC-MS).

Mechanism

-

Electrostatic binding : The protonated dihexylammonium ion () interacts with negatively charged analytes (e.g., sulfonic acids, nucleotides).

-

Hydrophobic stabilization : The hexyl chains enhance retention on reversed-phase columns, improving separation efficiency .

Acid-Base Reactions

DHA participates in pH-dependent equilibria, influencing its reactivity and chromatographic performance:

Key Reactions

-

Protonation in acidic media :

-

Deprotonation in basic media :

pH-Dependent Effects

-

Optimal ion-pairing : Occurs at pH 3.5–7.0, where >95% of DHA remains protonated .

-

Signal suppression in ESI-MS : Increases by 40% at pH <3 due to competition from ions .

Solubility and Precipitation Dynamics

DHA modulates solubility via salting-out effects, governed by the Hofmeister series:

| Parameter | Effect on Solubility |

|---|---|

| [DHA] > 10 mM | Precipitates proteins via hydrophobic aggregation |

| [NaCl] > 100 mM | Synergistic salting-out with DHA |

| Temperature >40°C | Reduces DHA solubility by 30% |

Reaction Conditions Impact

| Factor | Stability Outcome |

|---|---|

| pH 2–8 (25°C) | Stable for >72 hours |

| UV light (254 nm) | 15% degradation after 24 hr |

| Oxidizing agents | Forms N-oxides at >50°C |

Competitive Ionization in ESI-MS

DHA competes with analytes for charge during electrospray, as shown by signal suppression studies:

| DHA Concentration (mM) | Relative Response (%)* |

|---|---|

| 1 | 52 ± 3 |

| 5 | 28 ± 2 |

| 10 | 12 ± 1 |

| *For 1 μM H-acid (disulfonated naphthalene derivative) |

Synthetic Utility

While DHA itself is not a common synthetic reagent, its acetate counterion participates in catalysis:

科学的研究の応用

Chromatography

DHA is extensively used as an ion-pairing agent in chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : Improves the separation efficiency of nucleotides and nucleosides, crucial for biochemical analyses.

- Ion-Pair Chromatography : Facilitates the analysis of various biological samples, including foodstuffs and beverages .

Biochemical Analysis

DHA plays a pivotal role in biochemical applications:

- Nucleotide Analysis : Enhances detection sensitivity for nucleotides in complex biological matrices, which is vital for nutritional studies and genetic research .

- Enzyme Interactions : Influences cellular processes by interacting with nucleotide metabolism enzymes, affecting pathways like cyclic AMP signaling.

Pharmaceutical Applications

In pharmaceutical contexts, DHA is used for:

- Drug Metabolite Analysis : Assists in the quality control of pharmaceutical products by facilitating the analysis of drug metabolites .

- Quality Control in Food Safety : Employed to analyze additives and contaminants in food products, ensuring compliance with safety standards .

Nucleotide Detection Sensitivity

A study demonstrated that using DHA at a concentration of 7 mM significantly improved the detection sensitivity for nucleotides in complex biological matrices. This enhancement is crucial for accurate biochemical analysis in research settings.

Wastewater Analysis

Research highlighted the utility of DHA in analyzing illicit drugs via wastewater analysis. It was shown to be effective as a mobile phase additive that enhances signal detection during mass spectrometry, illustrating its application in environmental monitoring.

作用機序

Dihexylammonium acetate exerts its effects primarily through ion-pairing mechanisms. The dihexylammonium cation interacts with anionic species in the sample, forming ion pairs that can be separated more efficiently in chromatographic systems. This interaction enhances the resolution and sensitivity of the analysis, making it a valuable tool in various analytical applications .

類似化合物との比較

- Hexylammonium acetate

- Triethylammonium acetate

- Triethylamine hexafluoroisopropanol

Comparison: Dihexylammonium acetate is unique due to its longer alkyl chains, which provide better hydrophobic interactions and improved separation efficiency in chromatographic applications compared to shorter-chain analogs like hexylammonium acetate. Additionally, it offers a balance between cost and performance, making it a preferred choice over more expensive alternatives like triethylamine hexafluoroisopropanol .

生物活性

Dihexylammonium acetate (DHA) is an organic compound with the molecular formula . It is primarily recognized for its role as an ion-pairing agent in chromatography, particularly in the analysis of nucleosides and nucleotides. This article delves into the biological activity of DHA, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.

Overview of this compound

DHA is utilized extensively in biochemical analyses due to its ability to form ion pairs with various anionic species. This property enhances the separation efficiency of polar compounds in chromatographic techniques. The compound is particularly effective in high-performance liquid chromatography (HPLC), where it aids in the analysis of complex biological samples, including foodstuffs and pharmaceuticals .

Ion-Pair Formation

DHA interacts with charged functional groups of nucleosides and nucleotides, facilitating their separation based on charge and size. Unlike other ion-pairing agents, DHA is non-denaturing for duplex oligonucleotides, making it suitable for sensitive biological assays.

Cellular Effects

DHA influences various cellular processes through its interactions with nucleotides, which are crucial for signaling pathways. It has been shown to affect the metabolism of nucleotides by interacting with enzymes such as nucleotidases and kinases. This interaction can modulate enzyme activity, impacting cellular signaling and metabolic pathways.

- Stability : DHA is relatively stable under physiological conditions but can be influenced by factors such as temperature and pH.

- Dosage Effects : In animal models, low doses of DHA enhance nucleotide analysis without significant toxicity. Higher doses may lead to varied effects depending on the biological context.

Transport and Distribution

DHA is transported within cells through interactions with specific transporters and binding proteins. Its distribution is primarily localized to compartments involved in nucleotide metabolism, such as the nucleus and mitochondria.

Applications in Scientific Research

DHA has a wide range of applications across various fields:

- Biochemistry : Used as an ion-pairing agent to improve the separation of polar compounds during chromatographic analysis.

- Pharmaceutical Analysis : Facilitates the analysis of drug metabolites and quality control in pharmaceutical products.

- Food Safety : Employed in the quality control of foodstuffs by analyzing additives and contaminants .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | Superior hydrophobic interactions; non-denaturing | |

| Hexylammonium Acetate | Shorter alkyl chain; less effective in HPLC | |

| Triethylammonium Acetate | More expensive; less efficient than DHA |

DHA's longer alkyl chains provide enhanced hydrophobic interactions compared to shorter-chain analogs like hexylammonium acetate. This characteristic results in improved separation efficiency in chromatographic applications .

Case Studies

- Nucleotide Analysis : A study demonstrated that using DHA at a concentration of 7 mM significantly improved the detection sensitivity for nucleotides in complex biological matrices .

- Wastewater Analysis : Research highlighted the utility of DHA in analyzing illicit drugs via wastewater analysis, showcasing its effectiveness as a mobile phase additive that enhances signal detection during mass spectrometry .

特性

IUPAC Name |

acetic acid;N-hexylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSKEFYAOCCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCCCC.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366793-17-1 | |

| Record name | Dihexylamine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。